molecular formula C16H11N3O3S2 B7727222 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B7727222
M. Wt: 357.4 g/mol
InChI Key: ALBMACMTSGILHE-JYRVWZFOSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a pyridin-4-ylmethylidene substituent at the 5-position. Its molecular formula is C₁₉H₁₃N₃O₃S₂, with a molecular weight of 395.06 g/mol (calculated from and analogous structures). The (5Z)-configuration ensures planar geometry, optimizing π-π stacking and electronic interactions in binding pockets .

Properties

IUPAC Name

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-12-3-1-2-11(9-12)14(21)18-19-15(22)13(24-16(19)23)8-10-4-6-17-7-5-10/h1-9,20H,(H,18,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMACMTSGILHE-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common method includes the condensation of 3-hydroxybenzamide with a thiazolidinone derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is usually heated under reflux to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at the 5-benzylidene and N-positions. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 5-position N-position Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyridin-4-ylmethylidene 3-hydroxybenzamide 395.06 High polarity (pyridine), strong H-bonding (hydroxy group)
3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide Indol-3-ylidene 3-hydroxybenzamide 407.42 Indole enhances lipophilicity; targets aminopeptidase N and cathepsin L
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl 307.40 Low solubility; simplified structure limits target specificity
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl)acetamide ~380 (varies) Acetamide improves metabolic stability; moderate enzyme inhibition
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenyl 2-chlorobenzamide 486.02 Bulky substituents increase lipophilicity; potential CNS activity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s pyridine ring increases water solubility (~2.5 mg/mL predicted) compared to the indole derivative (~1.2 mg/mL) and benzylidene analogues (<1 mg/mL) .
  • Metabolic Stability : The 2-thioxo group in all analogues slows hepatic metabolism, but the hydroxy group in the target compound may increase glucuronidation risk .
  • LogP Values :
    • Target Compound: ~2.1 (balanced lipophilicity).
    • Chlorobenzamide Derivative (): ~3.5 (highly lipophilic, favoring blood-brain barrier penetration) .

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